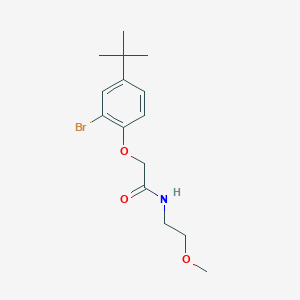![molecular formula C24H28N2O4S B296301 N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide](/img/structure/B296301.png)
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide, also known as MSA-NH2, is a chemical compound that has been widely used in scientific research. It belongs to the class of sulfonamide compounds and has been found to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide involves its interaction with ion channels and neurotransmitter release. It has been found to modulate the activity of ion channels such as voltage-gated calcium channels and potassium channels, which can affect neurotransmitter release. N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has also been shown to bind to the vesicular monoamine transporter, which is involved in the release of dopamine and other neurotransmitters.
Biochemical and Physiological Effects:
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has been found to have a variety of biochemical and physiological effects. It has been shown to increase the release of dopamine and other neurotransmitters in the brain, which can have effects on mood and behavior. N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has also been found to have anti-inflammatory effects and can reduce oxidative stress in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide in lab experiments is its specificity for certain ion channels and neurotransmitter systems. This allows researchers to study the effects of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide on specific pathways in the nervous system. However, N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide can also have off-target effects and can interact with other proteins in cells, which can complicate data interpretation.
Orientations Futures
There are several future directions for research on N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide. One area of interest is its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease. Further studies are needed to determine the efficacy and safety of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide as a therapeutic agent. Another area of research is the development of new analogs of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide with improved specificity and potency. These analogs could be used to study specific ion channels and neurotransmitter systems in the nervous system. Finally, there is interest in studying the effects of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide on other physiological systems, such as the cardiovascular and immune systems.
Méthodes De Synthèse
The synthesis of N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide involves the reaction of mesitylsulfonyl chloride with 2-phenylethylamine to form mesitylsulfonyl-2-phenylethylamine. This intermediate compound is then reacted with 2-furylacetic acid to form N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide. The synthesis method has been optimized to produce high yields and purity of the compound.
Applications De Recherche Scientifique
N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has been widely used in scientific research, particularly in the field of neuroscience. It has been found to have a variety of effects on the nervous system, including the modulation of neurotransmitter release and the regulation of ion channels. N-(2-furylmethyl)-2-[(mesitylsulfonyl)(2-phenylethyl)amino]acetamide has also been studied for its potential as a treatment for neurological disorders such as epilepsy and Parkinson's disease.
Propriétés
Formule moléculaire |
C24H28N2O4S |
|---|---|
Poids moléculaire |
440.6 g/mol |
Nom IUPAC |
N-(furan-2-ylmethyl)-2-[2-phenylethyl-(2,4,6-trimethylphenyl)sulfonylamino]acetamide |
InChI |
InChI=1S/C24H28N2O4S/c1-18-14-19(2)24(20(3)15-18)31(28,29)26(12-11-21-8-5-4-6-9-21)17-23(27)25-16-22-10-7-13-30-22/h4-10,13-15H,11-12,16-17H2,1-3H3,(H,25,27) |
Clé InChI |
LMFONLLBTLIGAA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)C |
SMILES canonique |
CC1=CC(=C(C(=C1)C)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)NCC3=CC=CO3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B296218.png)
![2-[(4-cyclohexyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methoxyphenyl)acetamide](/img/structure/B296219.png)
![2-[(5-cyclohexyl-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(2-thienylmethyl)acetamide](/img/structure/B296222.png)
amino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296223.png)
![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)


![2-({N-methyl-N-[(4-methylphenyl)sulfonyl]glycyl}amino)benzamide](/img/structure/B296229.png)
![N,4-dimethyl-N-{[3-(4-pyridinyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296230.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzenesulfonamide](/img/structure/B296232.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)